![molecular formula C22H25ClFN3O5S B4008080 ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4008080.png)

ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate

説明

The chemical synthesis and analysis of complex organic molecules, such as ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate, involve detailed investigation into their synthesis routes, molecular structures, chemical reactions, and physical and chemical properties. These compounds are often of interest for their potential pharmacological activities or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis of complex molecules involving piperazine as a core structure often requires multiple steps, including functionalization of the piperazine ring, incorporation of sulfonyl and fluorobenzyl groups, and esterification processes. An example is the radiochemical synthesis of selective sigma receptor ligands, prepared by fluoride displacement on a bismethanesulfonate salt precursor, highlighting the intricacy of synthesizing fluorine-containing piperazine derivatives (Kiesewetter & Costa, 1993).

Molecular Structure Analysis

Molecular structure analysis of piperazine-based compounds often reveals significant details about their conformation and spatial arrangement. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) showed that the piperazine ring adopts a chair conformation, with specific dihedral angles formed between the piperazine ring and the attached benzene ring, indicating the influence of substituents on the overall molecular geometry (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including carbonylation reactions where novel dehydrogenation and carbonylation at a C-H bond occur. Such reactions are influenced by the presence of nitrogen functionalities and the electronic nature of substituents, demonstrating the compounds' reactive versatility and potential for further functionalization (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility and stability, play a crucial role in their application and handling. Studies on similar molecules, like ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have examined their acid-base properties, solubility, chemical stability, and complex formation capabilities, which are essential for understanding their behavior in various environments (Chekanova et al., 2014).

科学的研究の応用

Synthesis and Biological Activity

Antibacterial and Antifungal Activities : Bifunctional sulfonamide-amide derivatives were synthesized, demonstrating significant in vitro antibacterial and antifungal activities against a range of bacterial and fungal strains (Abbavaram & Reddyvari, 2013).

Antimicrobial Agent Synthesis : Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were designed and synthesized, showing promising antibacterial activities at certain concentrations (Wu Qi, 2014).

Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as potential anticancer agents, with some compounds showing strong anticancer activity relative to doxorubicin (Rehman et al., 2018).

Antioxidant Activity : Piperazine derivatives containing methylxanthine moiety were synthesized and screened for their antioxidant activity, with one compound demonstrating high antioxidant activity across multiple assays (Andonova et al., 2014).

Chemical Synthesis and Characterization

Liquid Chromatography Derivatization : A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, showing potential for sensitive detection and easy removal of excess reagent (Wu et al., 1997).

Drug Polymer Chain Synthesis : Norfloxacin, a broad spectrum antimicrobial agent, was incorporated as a monomer into a polyurethane backbone structure, showcasing the influence of monomer feeding order on polymerization behavior and final polymer structure (Yang & Santerre, 2001).

特性

IUPAC Name |

ethyl 4-[2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClFN3O5S/c1-2-32-22(29)26-13-11-25(12-14-26)21(28)16-27(15-17-5-3-4-6-20(17)24)33(30,31)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUGAZHGJNQNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

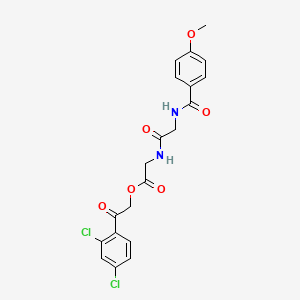

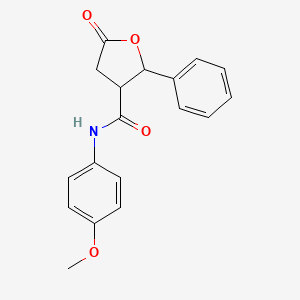

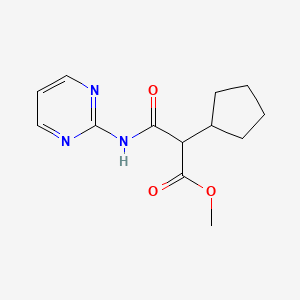

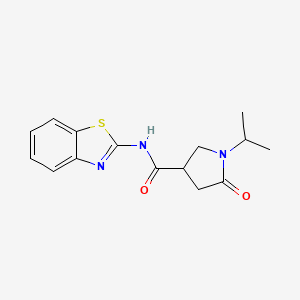

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)

![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)

![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)

![5-(5-bromo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4008038.png)

![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)

![N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4008054.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)

![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)